molecular formula C25H23ClN4O2 B11274169 N-(4-chlorophenyl)-6,6-dimethyl-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N-(4-chlorophenyl)-6,6-dimethyl-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11274169
M. Wt: 446.9 g/mol
InChI Key: PBBYXVNTLFBFJX-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core fused with various functional groups such as chlorophenyl, dimethyl, and phenyl groups. The presence of these groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-amino-3,3-dimethylbutanoic acid to form an intermediate Schiff base. This intermediate is then cyclized with phenylhydrazine to yield the pyrazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, alcohol derivatives, and substituted derivatives with various functional groups replacing the chlorine atom .

Scientific Research Applications

N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to bind to these targets and interfere with their function underlies its potential therapeutic effects .

Properties

Molecular Formula

C25H23ClN4O2

Molecular Weight

446.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-6,6-dimethyl-8-oxo-9-phenyl-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C25H23ClN4O2/c1-25(2)12-19-21(20(31)13-25)22(15-6-4-3-5-7-15)30-23(29-19)18(14-27-30)24(32)28-17-10-8-16(26)9-11-17/h3-11,14,22,29H,12-13H2,1-2H3,(H,28,32)

InChI Key

PBBYXVNTLFBFJX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)Cl)N2)C5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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